molecular formula C9H18ClNO2 B580020 1-Propylpiperidine-2-carboxylic acid hydrochloride CAS No. 1214148-16-9

1-Propylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B580020
CAS No.: 1214148-16-9
M. Wt: 207.698
InChI Key: PQVMGHXBOMHKNU-UHFFFAOYSA-N
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Description

1-Propylpiperidine-2-carboxylic acid hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a propyl group at the nitrogen atom and a carboxylic acid group at the second carbon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propylpiperidine-2-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the alkylation of piperidine with propyl halides, followed by carboxylation. The general steps are as follows:

    Alkylation: Piperidine is reacted with a propyl halide (such as propyl bromide) in the presence of a base (such as sodium hydroxide) to form 1-propylpiperidine.

    Carboxylation: The resulting 1-propylpiperidine is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the second carbon atom.

    Hydrochloride Formation: The final step involves the conversion of 1-propylpiperidine-2-carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis and the use of advanced catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Propylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions, where the propyl group or other substituents can be replaced by different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Propylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-propylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Propylpiperidine-2-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:

    1-Methylpiperidine-2-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a propyl group.

    1-Ethylpiperidine-2-carboxylic acid hydrochloride: Similar structure but with an ethyl group instead of a propyl group.

    1-Butylpiperidine-2-carboxylic acid hydrochloride: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, solubility, and interaction with biological targets. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted piperidine derivatives, making it valuable for specific applications in research and industry.

Biological Activity

1-Propylpiperidine-2-carboxylic acid hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C₉H₁₈ClNO₂) features a piperidine ring with a propyl group and a carboxylic acid functional group. The structural uniqueness of this compound, particularly the substitution on the nitrogen atom, influences its biological activity and pharmacological properties.

Interaction with Receptors

This compound is believed to interact with various receptors involved in pain signaling pathways. Preliminary studies suggest that it may have binding affinities for sodium channels and other targets critical for pain modulation.

Pharmacological Effects

The compound functions as an intermediate in synthesizing anesthetic agents, such as ropivacaine, indicating its potential role in pain management. Its derivatives are being explored for therapeutic uses in neurological conditions due to their structural similarities with known active compounds.

In Vitro Studies

Research has indicated that this compound exhibits varying degrees of biological activity depending on the context of its application. For instance, it has been tested for agonist activity in receptor assays, showing less activity (EC50 > 10 μM), which suggests it may not be a potent agonist but could have other beneficial effects.

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of specific substituents on the piperidine ring. Variations in substitution patterns significantly affect the compound's potency and efficacy against target receptors. For example, modifications at different positions on the piperidine ring have been shown to alter biological activity substantially .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
This compoundC₉H₁₈ClNO₂Contains a carboxylic acid; potential anesthetic precursor
N-propylpiperidine-3-carboxamide hydrochlorideC₉H₁₉ClN₂OExhibits different biological activity due to amide functional group
1-Propylpiperidine-3-carboxylic acidC₉H₁₈N₂O₂Lacks hydrochloride salt form; may have different solubility properties

This table illustrates how structural differences can lead to variations in biological activity and pharmacological profiles among similar compounds.

Case Studies

Case Study 1: Anesthetic Applications

In a study focusing on the synthesis of anesthetic agents, researchers utilized this compound as a key intermediate. The resultant derivatives demonstrated significant analgesic properties in animal models, suggesting that this compound plays a critical role in developing new pain relief medications.

Case Study 2: Neurological Research

Another investigation explored the compound's effects on neuronal signaling pathways. The study found that certain derivatives enhanced glutamatergic neurotransmission, potentially offering therapeutic benefits for conditions like depression and anxiety disorders. This highlights the compound's versatility and importance in CNS drug development.

Properties

IUPAC Name

1-propylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-6-10-7-4-3-5-8(10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVMGHXBOMHKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214148-16-9
Record name 1-propylpiperidine-2-carboxylic acid hydrochloride
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